4,5,6-Triaminopyrimidine sulfate hydrate
Overview
Description
4,5,6-Triaminopyrimidine sulfate hydrate, also known as this compound, is a useful research compound. Its molecular formula is C4H11N5O5S and its molecular weight is 241.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
High-Performance Energetic Compounds : N-oxidation of 5-Nitroso-2,4,6-triaminopyrimidine leads to the creation of high-density, high-performance energetic compounds. These compounds are potential candidates for use in high-performance explosives (Manzoor et al., 2021).
Hypotensive Agents : Pyrimidine and triazine 3-oxide sulfates, including 4,5,6-triaminopyrimidine sulfate hydrate, are identified as new hypotensive agents that act through direct vasodilation (Mccall et al., 1983).
Photocatalysis in Pollution Removal : When copolymerized with 2,4,6-triaminopyrimidine, there's an increase in photocatalytic activity for NO gas pollutant removal, due to the precise substitution of nitrogen with carbon atoms in g-C3N4 (Ho et al., 2015).
Synthesis of Anticancer Compounds : Certain synthesized compounds based on 4,5,6-triaminopyrimidine show significant anticancer activity against colon cancer cells, indicating potential use in cancer therapy (Sondhi et al., 2001).
Air Quality Monitoring : Photometric procedures for monitoring adenine synthesis intermediate products in air can establish general exposure levels for 4,5,6-triaminopyrimidine sulfate, with a sensitivity of 0.25 mg/l (Rusakova & Bake, 1989).
Free Radical Reactions in Biology : 2,4,6-triaminopyrimidine reacts with various radicals, forming complexes with substances like tyrosine, glutathione, and bovine serum albumin protein, which can be crucial in biological contexts (Joshi, 2018).
Spectrophotometric Analysis : Quantitative methods utilizing 4,5,6-triaminopyrimidine are developed for determining intermediates in the synthesis of pteroylglutamic (folic) acid, aiding in the completion of certain chemical processes (Shikhaleva & Kustanovich, 1969).
Supramolecular Chemistry : 2,4,6-triaminopyrimidine forms diverse structures with selected carboxylic acids, demonstrating the importance of hydrogen bonding in the construction of these networks (Xing et al., 2017).
Trace Element Analysis : A spectrophotometric determination method using 4,5,6-triaminopyrimidine effectively measures trace amounts of selenium, with applications in water and electrolytic copper analysis (Bodini & Alzamora, 1983).
Zeolite-Filled Membranes : TAP-containing polyimide membranes with zeolites prevent interfacial void formation, enhancing the efficiency of zeolite-filled membranes for various applications (Yong et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
4,5,6-Triaminopyrimidine sulfate hydrate is primarily used as an intermediate in synthetic chemistry
Mode of Action
As an intermediate in synthetic chemistry, this compound interacts with other compounds to form new compounds. For example, it is used to prepare 2,5-anhydro-3-deoxy-N-(4’,6’-diaminopyrimidin-5’yl)-D-ribo-hexonamide by reaction with 2,5-anhydro-4-O-benzyl-3-deoxy-D-ribo-hexonic acid . The resulting compound may interact with its targets in a specific way, leading to changes in the biological system.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, it is soluble in dimethyl sulfoxide and should be stored in a cool place as it is incompatible with strong oxidizing agents .
Properties
IUPAC Name |
pyrimidine-4,5,6-triamine;sulfuric acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5.H2O4S.H2O/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4;/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXLIMZODSSQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)N)N.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
118-70-7 (Parent) | |
Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80216622 | |
Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207742-76-5, 6640-23-9 | |
Record name | 4,5,6-Pyrimidinetriamine, sulfate, hydrate (1:?:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207742-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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